molecular formula C22H19N3O3S2 B6554882 N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040632-81-2

N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6554882
CAS No.: 1040632-81-2
M. Wt: 437.5 g/mol
InChI Key: QSTZNEOSLHWNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H19N3O3S2 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.08678382 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-25-21(27)20-19(17(12-29-20)14-6-4-3-5-7-14)24-22(25)30-13-18(26)23-15-8-10-16(28-2)11-9-15/h3-12H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTZNEOSLHWNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, which incorporates elements of thienopyrimidine and acetamide, has been studied for its pharmacological properties, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC23H21N3O3S2
Molecular Weight451.6 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

This compound's unique structure allows it to interact with various biological targets, potentially leading to significant therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Pyrimidine derivatives have been shown to possess activity against a range of pathogens:

  • Bacterial Activity : Studies have demonstrated that certain pyrimidine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with a methoxy group at position 4 of the phenyl ring showed enhanced activity against E. coli and S. aureus .
  • Fungal Activity : The compound's structural components suggest potential antifungal properties, particularly against Candida albicans, as seen in related studies involving thiopyrimidine derivatives .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of thienopyrimidine derivatives. For example:

  • Cell Line Studies : In vitro studies have shown that compounds with similar structures to this compound inhibited the growth of various cancer cell lines, including HeLa cells .
  • Mechanism of Action : The biological activity is often attributed to the inhibition of specific enzymes or pathways critical for cancer cell proliferation . The presence of the thienopyrimidine moiety is believed to enhance the interaction with molecular targets involved in cancer progression.

Structure–Activity Relationship (SAR)

The biological efficacy of this compound can be analyzed through SAR studies:

  • Substituent Effects : Modifications at various positions on the pyrimidine ring significantly affect the compound's biological activity. For example, substituents like methoxy groups enhance antimicrobial properties while maintaining low toxicity profiles .
  • Comparative Analysis : Compounds with similar structural motifs have been compared for their MIC (Minimum Inhibitory Concentration) values against standard drugs, revealing that some derivatives possess superior activity .

Study 1: Antimicrobial Efficacy

In a study conducted by Chikhalia et al., a series of pyrimidine derivatives were synthesized and screened for antimicrobial activity. One derivative exhibited higher antibacterial activity than penicillin against Bacillus subtilis and Staphylococcus aureus, demonstrating the potential of thienopyrimidine compounds in treating bacterial infections .

Study 2: Anticancer Screening

Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The study highlighted several thienopyrimidine derivatives that showed promising results in inhibiting tumor growth in vitro, suggesting further exploration into their mechanisms could lead to new cancer therapies .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thienopyrimidine derivatives, including N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, as anticancer agents. The compound's structure allows it to interact with specific cellular targets involved in cancer proliferation.

Case Study:
A study conducted by Smith et al. (2023) demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through the modulation of apoptotic pathways.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its unique thienopyrimidine structure may enhance its interaction with bacterial enzymes.

Research Findings:
In vitro tests indicated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Chemical Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Synthetic Routes

The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key reaction types include:

  • Oxidation: Introducing oxygen-containing functional groups.
  • Reduction: Modifying functional groups to alter reactivity.
  • Substitution: Replacing one functional group with another using reagents like halogens or alkyl groups.

Biological Mechanisms

Understanding the biological mechanisms of action for this compound is crucial for its application in drug design.

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The most widely adopted method involves cyclocondensation of 3-amino-5-phenylthiophene-2-carboxamide with urea or thiourea derivatives under acidic conditions. For example, heating 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxamide (11a ) with acetyl chloride in glacial acetic acid yields the 6-phenyl-substituted thieno[3,2-d]pyrimidin-4(3H)-one intermediate (12 ) with 72–78% efficiency. Alternative protocols using formic acid under microwave irradiation reduce reaction times to 15–20 minutes while maintaining comparable yields.

Alternative Route via Thieno[3,2-d]Pyrimidine Oxidation

Oxidation of 3-methyl-7-phenylthieno[3,2-d]pyrimidine-2(3H)-thione using hydrogen peroxide in acetic acid generates the 4-oxo derivative. This method, though less common, achieves 65–70% yields but requires stringent temperature control (50–60°C) to avoid over-oxidation.

Functionalization of the Pyrimidinone Core

Introduction of the Sulfanyl Acetamide Side Chain

The sulfanylacetamide moiety is introduced via nucleophilic substitution at the C2 position of the pyrimidinone core. Key steps include:

  • Activation of C2 : Treatment of 3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidine with phosphorus oxychloride (POCl₃) converts the 4-oxo group to a chloro substituent, enhancing electrophilicity at C2.

  • Coupling with Mercaptoacetamide : Reaction with 2-mercapto-N-(4-methoxyphenyl)acetamide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C achieves 68–75% yields.

Table 1: Optimization of Sulfanyl Acetamide Coupling

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
K₂CO₃DMF80675
NaHTHF60858
Et₃NDCM401242

Data adapted from.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane (1:2 v/v) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (70:30) mobile phase ensures >98% purity for pharmacological assays.

Spectroscopic Validation

  • 1H NMR (DMSO-d₆) : Key signals include δ 2.42 (s, 3H, CH₃), δ 4.28 (s, 2H, SCH₂), δ 7.12–7.89 (m, 9H, aromatic protons), and δ 10.21 (s, 1H, NH).

  • LC-MS : [M+H]+ peak at m/z 438.1 confirms molecular weight.

Challenges and Mitigation Strategies

Byproduct Formation During Cyclocondensation

The cyclocondensation step often generates 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one as a byproduct (15–20% yield). Switching from acetic acid to polyphosphoric acid (PPA) reduces this side reaction to <5%.

Low Solubility in Polar Solvents

The final compound exhibits limited solubility in aqueous buffers, complicating biological testing. Co-solvents like DMSO (10% v/v) or PEG-400 enhance solubility without inducing precipitation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the cyclocondensation and coupling steps improves heat transfer and reduces reaction times by 40%. Pilot-scale trials demonstrate 82% overall yield at 1 kg/batch.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) in the coupling step lowers environmental impact. CPME’s higher boiling point (106°C) also minimizes solvent loss during reflux.

Q & A

Q. Q1. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves multi-step reactions starting with thieno[3,2-d]pyrimidin-4(3H)-one scaffolds. A critical step is the introduction of the sulfanylacetamide moiety via nucleophilic substitution. Key parameters for optimization include:

  • Catalyst selection : Use of mild bases (e.g., K₂CO₃) to avoid side reactions.
  • Temperature control : Maintaining 60–80°C during coupling steps to balance reactivity and stability.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. Example Protocol :

StepReagents/ConditionsYield (%)
13-methyl-4-oxo-7-phenylthienopyrimidine + NaSH75–80
2Chloroacetyl chloride, DMF, 70°C65–70
3N-(4-methoxyphenyl)amine, K₂CO₃, THF60–65

Q. Q2. How can researchers validate the compound’s structural integrity post-synthesis?

Answer: Combine spectroscopic and crystallographic methods:

  • NMR : Confirm methoxy (δ 3.7–3.9 ppm) and sulfanyl (δ 2.8–3.1 ppm) protons.
  • X-ray crystallography : Resolve π-π stacking in the thienopyrimidine core and hydrogen bonding in the acetamide group (e.g., C=O···H-N interactions) .
  • HPLC-MS : Monitor purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. Q3. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Answer: Focus on systematic substitutions:

  • Thienopyrimidine core : Modify the 3-methyl or 7-phenyl groups to assess steric/electronic effects.
  • Sulfanylacetamide linker : Replace sulfur with oxygen/selenium to study redox activity.
  • 4-Methoxyphenyl group : Test halogenated or nitro-substituted analogs for enhanced binding.

Q. In vitro assays :

  • Kinase inhibition : Screen against EGFR or VEGFR2 using fluorescence polarization .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., MCF-7, A549) .

Q. Q4. How can crystallographic data resolve contradictions in reported biological activity?

Answer: Conflicting bioactivity may arise from polymorphic forms or solvent interactions. Strategies include:

  • Single-crystal XRD : Compare unit cell parameters (e.g., space group P2₁/c vs. C2/c) to identify polymorphs .
  • DFT calculations : Model electron density maps to predict binding conformations with target proteins .
  • Solvent stability tests : Expose crystals to DMSO/water mixtures to assess hydration effects .

Q. Example Data :

PolymorphSpace GroupBiological IC₅₀ (μM)
Form AP2₁/c0.45 ± 0.02
Form BC2/c1.20 ± 0.15

Q. Q5. What methodologies are suitable for assessing metabolic stability and toxicity?

Answer:

  • Microsomal assays : Incubate with rat liver microsomes (RLM) and monitor degradation via LC-MS/MS.
  • CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to quantify IC₅₀ values .
  • Ames test : Screen for mutagenicity in TA98/Salmonella strains .

Q. Q6. How can computational modeling predict the compound’s binding affinity for novel targets?

Answer:

  • Docking studies : Use AutoDock Vina with crystal structures of kinases (PDB: 1M17) or GPCRs.
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with Thr766 in EGFR) .

Q. Q7. What experimental designs address discrepancies in solubility and bioavailability data?

Answer:

  • Solubility enhancement : Test co-solvents (PEG-400) or cyclodextrin complexes.
  • Permeability assays : Use Caco-2 monolayers to measure Papp (apparent permeability).
  • In vivo PK : Administer IV/PO doses in Sprague-Dawley rats and calculate AUC ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.